molecular formula C6H14N2 B3228918 1-Cyclobutylethane-1,2-diamine CAS No. 1270470-80-8

1-Cyclobutylethane-1,2-diamine

Cat. No.: B3228918
CAS No.: 1270470-80-8
M. Wt: 114.19
InChI Key: SVDZLAYWEAZOOK-UHFFFAOYSA-N
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Description

1-Cyclobutylethane-1,2-diamine is an organic compound characterized by a cyclobutyl group attached to an ethane backbone with two amine groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutylethane-1,2-diamine can be synthesized through the electrocatalytic 1,2-diamination of alkenes. This method involves the simultaneous introduction of two amino groups across an alkene feedstock, which is a challenging yet appealing approach . The reaction typically employs an organic redox catalyst and electricity, eliminating the need for transition metal catalysts and oxidizing reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrocatalytic processes, ensuring broad reaction compatibility with various substrates. This method is advantageous due to its scalability and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutylethane-1,2-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclobutylethane-1,2-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclobutylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects

Properties

IUPAC Name

1-cyclobutylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-4-6(8)5-2-1-3-5/h5-6H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDZLAYWEAZOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclobutylethane-1,2-diamine
Reactant of Route 2
1-Cyclobutylethane-1,2-diamine
Reactant of Route 3
1-Cyclobutylethane-1,2-diamine
Reactant of Route 4
1-Cyclobutylethane-1,2-diamine
Reactant of Route 5
1-Cyclobutylethane-1,2-diamine
Reactant of Route 6
1-Cyclobutylethane-1,2-diamine

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